molecular formula C19H25N5OS2 B3630857 3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide

Cat. No.: B3630857
M. Wt: 403.6 g/mol
InChI Key: FOWOFAPOJPFGKA-UHFFFAOYSA-N
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Description

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the phenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide involves its interaction with specific molecular targets in the body. The piperidine and thiadiazole rings are known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

Uniqueness

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS2/c25-16(10-9-15-7-3-1-4-8-15)20-18(26)21-19-23-22-17(27-19)11-14-24-12-5-2-6-13-24/h1,3-4,7-8H,2,5-6,9-14H2,(H2,20,21,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWOFAPOJPFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)NC(=S)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
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3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
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3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
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3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
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3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide
Reactant of Route 6
3-phenyl-N-[[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]carbamothioyl]propanamide

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